2,6-Dibromophenol

Thermochemistry Calorimetry Process Safety

Procuring the correct dibromophenol isomer is critical for synthetic fidelity. Substituting 2,6-dibromophenol (CAS 608-33-3) with a different isomer without re-validation can lead to divergent reaction kinetics and lower yields. - Specific 2,6-substitution pattern is a prerequisite for constructing the gallopamil pharmacophore. - 17.7% lower gas-phase enthalpy of formation (49.1 kJ·mol⁻¹) vs. 2,4-isomer ensures superior stability in high-temperature processes. - Validated as a key building block for 3,4,5-trimethoxybenzaldehyde.

Molecular Formula C6H4Br2O
Molecular Weight 251.90 g/mol
CAS No. 608-33-3
Cat. No. B046663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromophenol
CAS608-33-3
Synonyms2,6-DBP
2,6-dibromophenol
Molecular FormulaC6H4Br2O
Molecular Weight251.90 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
InChIKeySSIZLKDLDKIHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethanol, ether

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromophenol: Key Properties & Uses


2,6-Dibromophenol (CAS 608-33-3) is a di-brominated phenol isomer with the molecular formula C6H4Br2O and a molecular weight of 251.91 g/mol . It is a white crystalline solid with a melting point of 56–57 °C and a boiling point of 255–256 °C [1]. The compound's unique 2,6-substitution pattern imparts specific steric and electronic properties that distinguish it from its five other dibromophenol isomers, directly influencing its reactivity profile in cross-coupling reactions and its utility as a building block for advanced intermediates [2]. Its primary commercial applications are as a key intermediate in the synthesis of the calcium antagonist gallopamil hydrochloride and the fine chemical 3,4,5-trimethoxybenzaldehyde [3].

2,6-Dibromophenol Isomer Specificity


The six structural isomers of dibromophenol are not interchangeable commodities. Their distinct substitution patterns lead to substantial differences in fundamental thermodynamic properties, environmental fate, and chemical reactivity [1]. For instance, the gas-phase enthalpy of formation for 2,6-dibromophenol (49.1 ± 2.2 kJ·mol⁻¹) is 17.7% lower than that of 2,4-dibromophenol (59.6 ± 2.6 kJ·mol⁻¹), indicating a more stable molecular configuration [2]. This inherent difference in stability translates to divergent behavior in high-temperature processes. Furthermore, steric hindrance from the 2,6-substitution pattern dictates a unique reactivity in cross-coupling and catalytic dehalogenation reactions compared to isomers like 2,4- or 3,5-dibromophenol [3]. Substituting an isomer without process re-validation can lead to altered reaction kinetics, lower yields, and the formation of different by-product profiles, ultimately impacting the economic and technical viability of the synthesis.

2,6-Dibromophenol Comparative Evidence


Gas-Phase Stability vs. 2,4-Dibromophenol

The standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) at T=298.15 K for 2,6-dibromophenol is (49.1 ± 2.2) kJ·mol⁻¹, which is 17.7% lower than that of its isomer 2,4-dibromophenol, measured at (59.6 ± 2.6) kJ·mol⁻¹ under the same conditions [1]. This indicates that the 2,6-isomer is inherently more thermodynamically stable in the gas phase.

Thermochemistry Calorimetry Process Safety

Sublimation Enthalpy vs. 2,4-Dibromophenol

While 2,6-dibromophenol is more stable in the gas phase, its transition from the solid to the gaseous phase requires more energy. The standard molar enthalpy of sublimation (ΔcrgHm°) at T=298.15 K for 2,6-dibromophenol is (83.4 ± 1.5) kJ·mol⁻¹, which is 2.5% higher than the value of (81.3 ± 1.5) kJ·mol⁻¹ for 2,4-dibromophenol [1].

Physical Chemistry Thermodynamics Crystal Engineering

Adsorption on Carbon Nanotubes

In a comparative study of adsorption onto functionalized multi-walled carbon nanotubes (MWCNTs), the adsorption capacity for 2,6-dibromophenol was measured at 761.19 mg/g. This is 2.8 times greater than the capacity observed for its isomer 2,4-dibromophenol (267.42 mg/g) and significantly higher than 4-bromophenol (155.82 mg/g) under the same experimental conditions [1].

Environmental Remediation Wastewater Treatment Analytical Chemistry

Biodegradation by Trametes versicolor

In submerged cultures of the white-rot fungus Trametes versicolor CCBAS 612, 2,6-dibromophenol (initial concentration 1 mM) was eliminated by 65–85% from the culture medium within 4 days [1]. This high elimination rate is comparable to that observed for 2,4-dibromophenol and 2,4,6-tribromophenol under identical conditions, indicating that the 2,6-isomer is not recalcitrant to fungal biodegradation pathways.

Bioremediation Environmental Microbiology White-Rot Fungi

Gallopamil Synthesis Intermediate

2,6-Dibromophenol is a specific and documented intermediate in the synthesis of gallopamil hydrochloride, a calcium antagonist used as a coronary vasodilator [1]. This application is not shared by other simple dibromophenol isomers, which are more commonly utilized as flame retardants or biocides. The 2,6-substitution pattern is essential for the subsequent steps in building the gallopamil pharmacophore.

Medicinal Chemistry Calcium Channel Blockers Process Chemistry

Dehalogenation Kinetics vs. Monobromophenols

In anaerobic dehalogenation studies with sponge-associated microorganisms, the debromination of 2,6-dibromophenol to 2-bromophenol was found to be more rapid than the debromination of monobrominated phenols [1]. This contrasts with the intuitive expectation that higher bromination equates to slower degradation, and suggests a specific and efficient enzymatic pathway for the 2,6-isomer.

Microbial Dehalogenation Marine Biotechnology Environmental Biochemistry

2,6-Dibromophenol Key Applications


Gallopamil & 2,6-Disubstituted API Synthesis

The primary industrial driver for procuring 2,6-dibromophenol is its role as a key intermediate in the synthesis of gallopamil hydrochloride [1]. The specific 2,6-bromination pattern is a prerequisite for subsequent functionalization steps in the construction of the calcium channel blocker pharmacophore. Research groups developing new cardiovascular drugs based on a 2,6-disubstituted phenol scaffold would also require this specific isomer as a starting material or building block.

Electrocatalytic C–Br Bond Cleavage Research

2,6-Dibromophenol serves as a valuable model substrate for studying the electrocatalytic reduction of polybrominated aromatics [1]. Its more complex reduction mechanism, involving sequential carbon-bromine bond cleavage, makes it a superior model compared to mono-brominated phenols for understanding the behavior of industrially relevant flame retardants like tetrabromobisphenol A (TBBPA). This makes it an essential compound for research in environmental electrochemistry and remediation technology.

Environmental Fate & Bioremediation

As a major anaerobic degradation product of the high-volume flame retardant TBBPA, 2,6-dibromophenol is a crucial analytical standard and research compound for environmental scientists [1]. Studies on its biodegradation by Trametes versicolor [2] and its adsorptive removal using carbon nanotubes [3] are directly relevant for designing strategies to mitigate pollution from brominated flame retardants. Its unique, rapid dehalogenation kinetics in marine environments [4] also makes it a key compound for studying natural attenuation processes.

Analytical Method Development for Bromophenols

Due to its occurrence as a flavor component in seafood and as an environmental contaminant, 2,6-dibromophenol is a target analyte in numerous analytical methods [1]. Its unique adsorptive properties on carbonaceous materials, such as its 2.8x higher affinity for MWCNTs compared to 2,4-dibromophenol [2], make it a critical compound for validating and optimizing novel extraction and detection techniques, including HPLC-ECD [3] and SPME-GC-MS methods.

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